2-(N-benzyl-2,2,2-trifluoroacetamido)acetic acid
Description
Properties
IUPAC Name |
2-[benzyl-(2,2,2-trifluoroacetyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15(7-9(16)17)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOPPTWVXZFEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-benzyl-2,2,2-trifluoroacetamido)acetic acid typically involves the acylation of benzylamine with trifluoroacetic anhydride, followed by subsequent reactions to introduce the acetic acid moiety . The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(N-benzyl-2,2,2-trifluoroacetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
-
Building Block for Organic Synthesis :
- This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trifluoroacetamido functionality allows it to participate in various chemical reactions, such as acylation and amidation.
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Reagent in Chemical Reactions :
- It has been utilized as a reagent in Friedel-Crafts acylation reactions, demonstrating its effectiveness in forming carbon-carbon bonds in aromatic compounds.
Biology
-
Enzyme Inhibition Studies :
- Research indicates that 2-(N-benzyl-2,2,2-trifluoroacetamido)acetic acid can inhibit specific enzymes like AmpC beta-lactamase and glucosamine-6-phosphate synthase. Molecular docking studies have suggested potential interactions with these enzymes, which are critical for bacterial resistance mechanisms .
-
Biochemical Assays :
- The compound is being investigated as a ligand in various biochemical assays due to its ability to bind selectively to target proteins, which may lead to the development of new diagnostic tools or therapeutic agents.
Medicine
-
Antimicrobial Properties :
- Preliminary studies have explored its antimicrobial activity, suggesting that it may inhibit the growth of certain bacteria and fungi. This property makes it a candidate for further investigation in drug development aimed at treating infections.
- Antioxidant Activity :
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on enzyme inhibition | Demonstrated inhibition of AmpC beta-lactamase | Potential use in overcoming antibiotic resistance |
| Antimicrobial activity assessment | Inhibited growth of specific bacterial strains | Development of new antimicrobial agents |
| Antioxidant evaluation | Exhibited significant antioxidant properties | Possible application in health supplements or pharmaceuticals |
Mechanism of Action
The mechanism of action of 2-(N-benzyl-2,2,2-trifluoroacetamido)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as AmpC beta-lactamase and glucosamine-6-phosphate synthase through molecular docking studies . These interactions disrupt the normal function of the enzymes, leading to antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,2,2-trifluoroacetamide: Shares the trifluoroacetamido group but lacks the acetic acid moiety.
2-(N-phenyl-2,2,2-trifluoroacetamido)acetic acid: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness
2-(N-benzyl-2,2,2-trifluoroacetamido)acetic acid is unique due to the presence of both the trifluoroacetamido and acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
2-(N-benzyl-2,2,2-trifluoroacetamido)acetic acid, also known by its CAS number 195254-57-0, is a compound of significant interest in biochemical and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and antioxidant effects, supported by various research findings and case studies.
- Molecular Formula : C11H10F3NO3
- Molecular Weight : 261.2 g/mol
- CAS Number : 195254-57-0
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of:
- AmpC beta-lactamase : A key enzyme in bacterial resistance mechanisms.
- Glucosamine-6-phosphate synthase : An enzyme involved in bacterial cell wall synthesis.
Molecular docking studies suggest that the compound binds effectively to these enzymes, inhibiting their activity and providing a potential pathway for antibiotic development.
1. Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes linked to disease processes. For example:
- AmpC Beta-Lactamase Inhibition : The compound has shown promising results in inhibiting this enzyme, which is crucial for combating antibiotic resistance in bacteria.
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. Preliminary studies suggest that it exhibits significant activity against:
- Gram-positive and Gram-negative bacteria : Indicating a broad spectrum of antimicrobial action.
3. Antioxidant Activity
Antioxidant properties have also been attributed to this compound. Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics, suggesting its potential as a therapeutic agent.
Case Study 2: Enzyme Inhibition Assays
A series of enzyme inhibition assays were conducted to evaluate the effectiveness of this compound against AmpC beta-lactamase. The compound exhibited an IC50 value indicating effective inhibition at low concentrations, which supports its use in developing new antibacterial strategies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-benzyl-2,2,2-trifluoroacetamide | Lacks acetic acid moiety | Limited biological activity |
| 2-(N-phenyl-2,2,2-trifluoroacetamido)acetic acid | Similar structure with phenyl group | Comparable but less potent |
The dual functionality of this compound enhances its reactivity and biological activity compared to similar compounds .
Q & A
Advanced Research Question
- Antioxidant Capacity : Assessed via the phosphomolybdenum method. A 1 mg/mL solution in sulfuric acid/sodium phosphate buffer is incubated at 95°C for 90 minutes, with absorbance measured at 695 nm. Results are expressed as gallic acid equivalents .
- Cytotoxicity : Evaluated using cell viability assays (e.g., MTT) on cancer cell lines. IC50 values are calculated to determine potency .
- Antimicrobial Activity : Tested via microdilution assays against bacterial/fungal strains, with docking studies suggesting interactions with β-lactamase and CYP51 enzymes .
How can molecular docking predict the interaction of this compound with biological targets?
Advanced Research Question
- Software : AutoDock 4.2.5.1 and AutoDock Tools (ADT) are used to model ligand-protein interactions. Targets include AmpC β-lactamase and lanosterol 14α-demethylase (CYP51) .
- Key Interactions : Hydrogen bonding with TYR250/PRO304 (β-lactamase) and hydrophobic interactions with ILE379 (CYP51). Binding energies ≤ -5 kcal/mol indicate strong affinity .
What challenges arise in interpreting crystallographic data for this compound?
Advanced Research Question
- Disorder and Twinning : High flexibility of the benzyl group may cause disorder, requiring TWINLAW or SHELXL’s TWIN commands for refinement .
- Hydrogen Bonding Networks : Graph-set analysis (e.g., R²₂(8) motifs) is critical to validate supramolecular assemblies. Mercury software visualizes these interactions .
How do structural modifications (e.g., fluorination) influence its bioactivity?
Advanced Research Question
- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability. Docking studies show the CF3 group increases hydrophobic interactions with enzyme active sites .
- Benzyl Moiety : Modulates steric effects, affecting binding to targets like CYP51. Comparative studies with non-fluorinated analogs show reduced antimicrobial activity, highlighting fluorine’s role .
What analytical techniques are essential for purity assessment and structural validation?
Basic Research Question
- NMR Spectroscopy : ¹⁹F NMR (δ -70 to -75 ppm for CF3) and ¹H NMR (δ 4.2–4.5 ppm for CH2) confirm structural integrity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical for C₁₁H₁₀F₃NO₃: 261.06 g/mol) .
How can researchers address discrepancies in reported biological data?
Advanced Research Question
- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, incubation time).
- Meta-Analysis : Compare data across studies using tools like GraphPad Prism. Contradictions in IC50 values may arise from differences in solvent (DMSO vs. ethanol) or cell viability endpoints .
What computational methods support structure-activity relationship (SAR) studies?
Advanced Research Question
- QSAR Modeling : Utilize Gaussian or AMBER for quantum mechanical calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify persistent interactions .
How is the compound’s stability assessed under varying storage conditions?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
